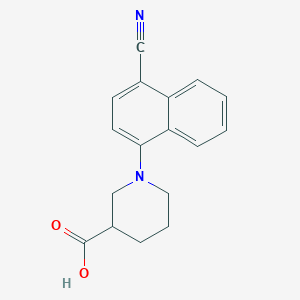

3-Piperidinecarboxylic acid, 1-(4-cyano-1-naphthalenyl)-

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR : The carboxylic acid proton resonates as a broad singlet near δ 12.0 ppm. Piperidine protons appear as multiplet signals between δ 1.5–3.0 ppm, while naphthalenyl aromatic protons show peaks at δ 7.2–8.5 ppm.

- ¹³C NMR : The cyano carbon (C≡N) is observed at δ 118–120 ppm. The carboxylic acid carbonyl carbon resonates at δ 170–175 ppm, and aromatic carbons in the naphthalene system appear between δ 125–135 ppm.

Infrared (IR) Spectroscopy

Key absorption bands include:

Ultraviolet-Visible (UV-Vis) Spectroscopy

The naphthalene chromophore absorbs strongly in the UV region, with λmax at 275 nm (π→π* transition) and a weaker band near 310 nm (n→π* transition of the cyano group).

High-Resolution Mass Spectrometry (HRMS)

The molecular ion peak [M+H]⁺ is observed at m/z 281.1291 (calculated for C₁₇H₁₇N₂O₂: 281.1295), confirming the molecular formula. Fragment ions at m/z 237 and 189 correspond to losses of COOH and C≡N groups, respectively.

Tautomerism and Stereochemical Considerations

The compound exhibits no significant tautomerism due to the fixed positions of the carboxylic acid and cyano groups. However, stereochemical variability arises from the piperidine ring’s chair conformation. The equatorial preference of the bulky naphthalenyl group minimizes 1,3-diaxial interactions, while the carboxylic acid group adopts an axial or equatorial position depending on solvent polarity.

Potential stereoisomers could theoretically form if chiral centers are present. However, the current structure lacks stereogenic centers, as confirmed by symmetry in the piperidine ring and planar naphthalene system. Racemization is thus not a concern under standard conditions.

Properties

CAS No. |

870889-67-1 |

|---|---|

Molecular Formula |

C17H16N2O2 |

Molecular Weight |

280.32 g/mol |

IUPAC Name |

1-(4-cyanonaphthalen-1-yl)piperidine-3-carboxylic acid |

InChI |

InChI=1S/C17H16N2O2/c18-10-12-7-8-16(15-6-2-1-5-14(12)15)19-9-3-4-13(11-19)17(20)21/h1-2,5-8,13H,3-4,9,11H2,(H,20,21) |

InChI Key |

FZMGFHWLHIUPNT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)C2=CC=C(C3=CC=CC=C32)C#N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrogenation of Pyridine Precursors

A foundational approach involves hydrogenating pyridinecarboxylic acids to their piperidine analogs. For example, 4-pyridinecarboxylic acid undergoes hydrogenation using a 5% palladium-carbon catalyst under 4–5 MPa H₂ pressure at 90–100°C for 3–4 hours, yielding 4-piperidinecarboxylic acid with >95% purity. This method is scalable and avoids racemization, making it suitable for industrial production.

Key Data:

For the target compound, analogous hydrogenation of a pre-functionalized pyridine intermediate (e.g., 1-(4-cyano-1-naphthalenyl)-3-pyridinecarboxylic acid) could provide the piperidine backbone. However, steric hindrance from the naphthalenyl group necessitates optimized catalyst activity.

Introducing the 4-Cyano-1-Naphthalenyl Substituent

Nucleophilic Aromatic Substitution

The 1-position of naphthalene is electrophilic, enabling substitution reactions. A patented method describes attaching cyano groups to aromatic systems using 2-chloroacrylonitrile under acidic conditions (e.g., HCl/H₂O at 80°C). For the target compound, this approach could be adapted to synthesize 4-cyano-1-naphthalenylamine , followed by coupling to the piperidine core.

Transition Metal-Catalyzed Cross-Coupling

Rhodium- or palladium-catalyzed reactions enable direct C–N bond formation. A Rh-catalyzed asymmetric carbometalation of dihydropyridines with sp²-hybridized boronic acids (e.g., 4-cyano-1-naphthalenylboronic acid) achieves enantioselective substitution at the piperidine 1-position.

-

Catalyst: Rh(cod)(OH)₂ with chiral ligand L1.

-

Temperature: 60–80°C in tetrahydrofuran (THF).

Functionalization of the Piperidine Core

Carboxylic Acid Group Installation

The 3-piperidinecarboxylic acid moiety is introduced via hydrolysis of nitrile or ester precursors. A Chinese patent details hydrolyzing 3-piperidineformamide hydrochloride in 28–35% HCl at 60–65°C, achieving simultaneous chiral resolution and hydrolysis to (S)-3-piperidinecarboxylic acid (99.6% ee).

-

Acid Concentration: ≥28% HCl for optimal hydrolysis rate.

-

Temperature Control: ≤30°C during pH adjustment to prevent racemization.

For the target compound, this method could be applied to a pre-substituted piperidineformamide derivative.

Integrated Synthesis Routes

Route 1: Sequential Hydrogenation and Coupling

Route 2: One-Pot Cyclization and Functionalization

-

Step 1: React 4-cyano-1-naphthalenylamine with ethyl acrylate via Michael addition to form a piperidine intermediate.

-

Step 2: Oxidize the ester to carboxylic acid using KMnO₄ in acidic conditions.

-

Step 3: Resolve enantiomers via tartaric acid crystallization.

Purification and Characterization

Crystallization Techniques

Chiral Resolution

Challenges and Optimization Opportunities

-

Steric Hindrance: The bulky naphthalenyl group reduces coupling efficiency; microwave-assisted synthesis may enhance reaction rates.

-

Racemization Risk: Low-temperature (<10°C) workup is critical during acid-base neutralization.

-

Catalyst Cost: Rhodium-based systems are expensive; nickel or iron catalysts are under investigation .

Chemical Reactions Analysis

1-(4-cyanonaphthalen-1-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or alkyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-cyanonaphthalen-1-yl)piperidine-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can be used in the study of biological pathways and interactions.

Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-cyanonaphthalen-1-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key structural analogs and their differences are summarized below:

Key Observations :

- Tiagabine analogs (e.g., ) show that bulky aromatic substituents (e.g., thienyl groups) enhance GABA transporter 1 (GAT1) inhibition .

- Carboxamide derivatives (e.g., CAS 664363-26-2) may exhibit altered pharmacokinetics due to reduced acidity compared to carboxylic acids .

- Cyanonaphthyl vs.

GABA Uptake Inhibition

- Tiagabine : IC50 ~ 67 nM for GAT1 inhibition; R-configuration critical for activity .

- Phenoxymethyl-thienyl analog (): Comparable GAT1 inhibition to tiagabine, suggesting substituent flexibility in the aromatic region .

- The cyanonaphthyl group may reduce potency due to steric hindrance .

Metabolic Stability

Pharmacokinetic and Physicochemical Properties

| Property | Target Compound | Tiagabine | 1-(4-Cyanonaphthyl)-carboxamide |

|---|---|---|---|

| Molecular Weight | 279.34 g/mol | 412.6 g/mol | 279.34 g/mol |

| LogP (Predicted) | ~3.6 (high lipophilicity) | 4.1 | ~3.1 |

| Water Solubility | Low (carboxylic acid may form salts) | Low (salt forms used clinically) | Very low (amide group) |

| Protein Binding | Not reported | >96% | Likely high |

Notes:

Biological Activity

3-Piperidinecarboxylic acid, 1-(4-cyano-1-naphthalenyl)-, also known by its CAS number 870889-65-9, is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 308.374 g/mol. Its structure features a piperidine ring attached to a naphthalene moiety with a cyano group, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C19H20N2O2 |

| Molecular Weight | 308.374 g/mol |

| CAS Number | 870889-65-9 |

| IUPAC Name | 3-Piperidinecarboxylic acid, 1-(4-cyano-1-naphthalenyl)- |

The biological activity of 3-Piperidinecarboxylic acid, 1-(4-cyano-1-naphthalenyl)- is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.

- Receptor Modulation : It may act as a modulator of specific receptors, influencing signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains and fungi, suggesting potential applications in agriculture and medicine for controlling pathogenic microorganisms .

Study on Antifungal Activity

In a study focused on the antifungal properties of piperidine derivatives, 3-Piperidinecarboxylic acid, 1-(4-cyano-1-naphthalenyl)- was evaluated for its efficacy against common agricultural pathogens. The results indicated that the compound displayed potent fungicidal activity against several strains, including Fusarium and Rhizoctonia species. The study concluded that the compound could be developed into an effective fungicide for crop protection .

Research on Anticancer Properties

Another significant area of research involves the anticancer potential of this compound. Experimental studies have shown that it can induce apoptosis in cancer cells through the activation of caspase pathways. For instance, in vitro assays demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability in various cancer cell lines .

Comparative Analysis with Similar Compounds

To emphasize the unique properties of 3-Piperidinecarboxylic acid, 1-(4-cyano-1-naphthalenyl)-, a comparison with structurally similar compounds is essential:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 2-(6,8-Dichloroquinazolin-4-ylamino)acetic acid | Antimicrobial and anticancer | Known for diverse biological activities |

| Piperidine derivatives | Variable | Some exhibit antifungal properties |

Q & A

Basic: What are the recommended synthetic routes for 3-Piperidinecarboxylic acid, 1-(4-cyano-1-naphthalenyl)-, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves coupling a naphthalene derivative (e.g., 4-cyano-1-naphthol) with a functionalized piperidine precursor. A common approach is nucleophilic substitution or palladium-catalyzed cross-coupling. For example, refluxing with a base (e.g., sodium carbonate) in a polar aprotic solvent (DMF or acetonitrile) under nitrogen can facilitate the reaction . Optimization includes:

- Temperature control : Elevated temperatures (80–120°C) improve reaction rates but require monitoring for decomposition.

- Catalysts : Transition-metal catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product. Scaling up may require continuous flow reactors for improved yield .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Conduct reactions in a fume hood due to potential respiratory irritation (H335 hazard code) .

- First Aid : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Provide the SDS to healthcare providers .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound?

Methodological Answer:

Discrepancies may arise from assay variability or structural analogs. Strategies include:

- Dose-response studies : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., cancer vs. normal cells) .

- Structural validation : Confirm compound identity via NMR and HRMS to rule out impurities .

- Target specificity : Use competitive binding assays (e.g., radioligand displacement) to validate interactions with purported targets (e.g., GABA transporters) .

Advanced: What analytical techniques are suitable for determining purity and identifying impurities?

Methodological Answer:

- HPLC-UV/HRMS : Use C18 columns with acetonitrile/water gradients. Relative response factors (RRFs) calibrate impurity quantification .

- NMR spectroscopy : ¹H/¹³C NMR identifies structural deviations; 2D experiments (COSY, HSQC) resolve stereochemical ambiguities .

- Thermogravimetric Analysis (TGA) : Assess thermal stability and residual solvents .

Advanced: How does the 4-cyano-1-naphthalenyl group influence pharmacokinetic properties?

Methodological Answer:

The substituent enhances lipophilicity (logP ↑), improving blood-brain barrier permeability but potentially reducing aqueous solubility. Strategies to balance properties:

- Salt formation : Hydrochloride salts improve solubility (e.g., as seen in tiagabine analogs) .

- Prodrug design : Esterification of the carboxylic acid group (e.g., ethyl ester) enhances bioavailability .

- Metabolic stability : Cyano groups resist oxidation, prolonging half-life compared to nitro or amino analogs .

Advanced: What strategies are effective in crystallizing this compound for X-ray diffraction studies?

Methodological Answer:

- Solvent screening : Use mixed solvents (e.g., ethanol/water) for slow evaporation.

- Temperature gradients : Gradual cooling from 50°C to 4°C promotes crystal nucleation .

- Seeding : Introduce microcrystals of structurally similar compounds (e.g., piperidinecarboxylic acid derivatives) to guide crystal growth .

Basic: What spectroscopic methods are employed for structural characterization?

Methodological Answer:

- IR spectroscopy : Confirm functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, carboxylic acid O-H stretch at 2500–3300 cm⁻¹) .

- Mass spectrometry : ESI-HRMS provides exact mass (e.g., [M+H]⁺) to verify molecular formula .

- Elemental analysis : Validate C, H, N composition within 0.4% of theoretical values .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

- Core modifications : Replace the naphthalenyl group with biphenyl or thiophene rings to assess π-π stacking effects .

- Substituent tuning : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position to enhance receptor affinity .

- Stereochemistry : Synthesize enantiomers (e.g., (R)- vs. (S)-configurations) to evaluate chiral selectivity in biological activity .

Advanced: What in vitro assays are recommended to evaluate biological target interactions?

Methodological Answer:

- Fluorescence polarization : Measure binding affinity to proteins (e.g., kinases) using fluorescent probes .

- Patch-clamp electrophysiology : Assess ion channel modulation (e.g., GABAₐ receptors) .

- Enzyme inhibition : Monitor IC₅₀ via colorimetric assays (e.g., NADH depletion for dehydrogenases) .

Basic: What are key solubility and stability considerations for experimental setups?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.